molecular formula C20H25NO3 B13782481 Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester CAS No. 93101-34-9

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

Cat. No.: B13782481
CAS No.: 93101-34-9
M. Wt: 327.4 g/mol
InChI Key: BAGNPUVOSGJQFR-UHFFFAOYSA-N
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Description

Mandelic acid, α-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, is a structurally complex derivative of mandelic acid. The core structure retains the hydroxy acid moiety of mandelic acid but incorporates an α-cyclopentenyl substituent and a (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester group. The cyclopentenyl group introduces a five-membered unsaturated ring, while the ester component features a partially saturated pyridine ring, which may confer unique steric, electronic, and solubility properties compared to simpler mandelic acid esters.

Properties

CAS No.

93101-34-9

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C20H25NO3/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17/h2-4,7-9,11,23H,5-6,10,12-15H2,1H3

InChI Key

BAGNPUVOSGJQFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Esterification Reaction

The primary synthetic step involves the esterification of mandelic acid substituted at the alpha position with a cyclopentenyl group, reacting with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol or its derivatives.

  • Reagents: Mandelic acid alpha-substituted with cyclopentenyl, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol or corresponding amine.
  • Catalysts: Acid catalysts such as sulfuric acid or coupling agents like DCC (dicyclohexylcarbodiimide) may be employed.
  • Solvents: Common organic solvents include acetonitrile, toluene, or dichloromethane.
  • Conditions: Reflux conditions at moderate temperatures (35–45 °C) with stirring to ensure complete reaction.

Chiral Resolution and Purification

Given the chiral nature of mandelic acid derivatives, resolution is often necessary:

  • Crystallization: Salt formation with chiral amines or acids followed by controlled cooling (0 to -8 °C) induces crystallization of the desired enantiomer.
  • Filtration and Washing: Solid products are filtered, washed with water or organic solvents, and dried under controlled temperatures (30–50 °C).
  • Recycling: Unreacted esters or acids can be reclaimed from filtrates via pH adjustments and recrystallization.

Example Process Flow (Adapted from Related Compound Synthesis)

Step Operation Conditions Purpose
S1 Reaction of mandelic acid with tetrahydropyridyl methyl ester Acetonitrile/water, 35–45 °C, reflux 1.8–2.4 h Esterification
S2 Concentration and solvent extraction Vacuum concentration, ≤60 °C; add toluene/water, 45–55 °C Separation of organic phase
S3 Crystallization Acid wash, drying with sodium sulfate, cooling to 0 °C Purification of ester
S4 Drying 30–50 °C Obtain dry product
S5 Reclamation of unreacted materials pH adjustment to 9, filtration, recrystallization Recycle reagents

Note: This process is adapted from the preparation of R-(+)-α-cyclohexyl mandelic acid esters and is applicable by analogy to cyclopentenyl-substituted mandelic acid derivatives.

Research Findings and Data

Molecular and Physical Properties

Property Value Unit Source
Molecular Formula C19H27NO3 - PubChem
Molecular Weight 325.4 g/mol PubChem
LogP (octanol/water) ~2.7 (similar derivatives) - Cheméo
CAS Registry Number Not explicitly available for exact compound - -

Comparative Analysis of Related Esters

Compound Substituent at Alpha Position Ester Moiety Molecular Weight (g/mol) Preparation Notes
Mandelic acid, alpha-cyclopentyl-, 1-methyl-4-piperidyl ester Cyclopentyl 1-methyl-4-piperidyl ~325 Esterification with tetrahydropyridyl alcohol; crystallization purification
Mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride Cyclobutyl Tetrahydro-4-pyridyl methyl ester 351.9 Esterification, hydrochloride salt formation, acid-base extraction for purification

These related compounds suggest that the cyclopentenyl derivative would follow similar synthetic and purification protocols.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Mandelic acid derivatives exhibit significant antimicrobial activity. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, studies have shown that mandelic acid derivatives can effectively combat antibiotic-resistant bacteria, making them valuable in developing new antimicrobial agents .

Chiral Reagents
Mandelic acid is recognized for its utility as a chiral reagent in asymmetric synthesis. The compound's ability to form enantiomerically pure products through enzymatic resolution has been extensively documented. For example, lipase-catalyzed transesterifications involving mandelic acid derivatives have yielded high enantiomeric excesses (ee), showcasing their potential in pharmaceutical applications where chirality is crucial .

Organic Synthesis

Synthesis of Complex Molecules
The mandelic acid derivative serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations that facilitate the construction of complex organic molecules. The compound has been employed in the synthesis of biologically active compounds and natural products due to its reactivity and ability to form stable intermediates.

Polymerization Studies
Recent research has explored the use of mandelic acid derivatives in polymer chemistry. The condensation polymers derived from mandelic acid have been investigated for their potential applications in drug delivery systems and biodegradable materials. These polymers exhibit favorable properties such as biocompatibility and controlled release characteristics .

Biocatalysis

Enzymatic Reactions
Mandelic acid derivatives have been utilized as substrates in various enzymatic reactions. Their structural features make them suitable for studies involving enzyme kinetics and mechanisms. For instance, the use of lipases in the acylation and deacylation processes has been reported to yield high selectivity and efficiency . This application is particularly relevant in green chemistry contexts where biocatalysts are favored for their mild reaction conditions and environmental benefits.

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial activity against resistant bacteriaEffective against multiple strains; potential for new drug development
Organic SynthesisBuilding block for complex moleculesHigh yields in asymmetric synthesis; versatile functionalization
Polymer ChemistryCondensation polymers from mandelic acidBiodegradable materials; applications in drug delivery
BiocatalysisSubstrates for enzymatic reactionsHigh selectivity and efficiency using lipases

Case Studies

  • Antimicrobial Activity Study
    A study conducted by researchers demonstrated that mandelic acid derivatives inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics .
  • Enzymatic Resolution Case Study
    In an investigation on lipase-catalyzed transesterification reactions involving mandelic acid derivatives, researchers reported achieving over 99% enantiomeric excess with specific substrates. This study highlighted the importance of substrate structure on enzymatic activity and selectivity .
  • Polymer Development Research
    A recent patent application described the synthesis of biodegradable polymers derived from mandelic acid that showed promise for use in medical applications such as sutures and drug delivery systems. The polymers exhibited favorable mechanical properties and degradation rates suitable for biological environments .

Mechanism of Action

The mechanism of action of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release mandelic acid, which may then interact with enzymes or receptors in biological systems. The cyclopentenyl and tetrahydropyridyl groups may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound can be compared to the following mandelic acid derivatives:

Mandelic Acid Methyl Ester (ID 2, Me,OH) :

  • Structure : Simplest ester with a methyl group replacing the hydroxyl hydrogen.
  • Key Differences : Lacks the cyclopentenyl substituent and uses a methyl ester instead of the tetrahydro-pyridylmethyl ester.
  • Impact : The absence of bulky substituents results in lower steric hindrance and higher solubility in polar solvents compared to the target compound .

Atrolactic Acid Methyl Ester (ID 17, qMe/Me,OH) :

  • Structure : Features a tert-methyl group on the mandelic acid backbone.
  • Key Differences : Retains a methyl ester and lacks the cyclopentenyl group.
  • Impact : The tert-methyl group enhances chiral selectivity (α = 1.41 at 100°C) due to increased steric effects, suggesting that the cyclopentenyl group in the target compound may similarly improve enantiomer discrimination .

Benzeneacetic Acid, α-Cyclopentyl-α-Hydroxy-, 1-Methyl-3-Pyrrolidinyl Ester (CAS 13118-11-1) :

  • Structure : Cyclopentyl substituent (saturated five-membered ring) and pyrrolidinyl ester.
  • Key Differences : Cyclopentyl (vs. cyclopentenyl) and pyrrolidinyl (five-membered ring vs. six-membered tetrahydro-pyridyl) ester.
  • Impact : The unsaturated cyclopentenyl group in the target compound may increase reactivity or alter π-π interactions in chromatographic applications .

Physicochemical Properties

Property Target Compound Mandelic Acid Methyl Ester (ID 2) Atrolactic Acid Methyl Ester (ID 17) CAS 13118-11-1 Analog
Molecular Weight ~303.40* 266.08 268.34 303.40
Selectivity (α) Not reported 1.24 1.41 N/A
Boiling Point Not available 266.08°C 268.34°C Not available
Ester Group Tetrahydro-pyridylmethyl Methyl Methyl Pyrrolidinyl

*Molecular weight inferred from structurally similar CAS 13118-11-1 .

Chiral Selectivity in Chromatography

  • Free Hydroxyl Group : Mandelic acid derivatives with unmodified hydroxyl groups (e.g., ID 2, α = 1.24) exhibit moderate chiral selectivity due to hydrogen bonding. Esterification typically reduces polarity but can enhance selectivity if bulky groups (e.g., cyclopentenyl, tetrahydro-pyridyl) introduce steric effects .

Solubility and Reactivity

  • Water Solubility : Esterification reduces solubility compared to mandelic acid (e.g., ID 2 is less soluble due to loss of the hydroxyl group). The tetrahydro-pyridylmethyl ester in the target compound may further decrease solubility but improve lipid membrane permeability .
  • Gel Disruption : Mandelic acid destabilizes supramolecular gels at low molar ratios (0.9), while its methyl ester (ID 2) has minimal impact. The target compound’s complex ester group may further reduce gel interaction due to steric hindrance .

Biological Activity

Mandelic acid derivatives are gaining attention in pharmaceutical chemistry due to their potential therapeutic applications. The compound Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is particularly notable for its unique structural features and biological activity.

Chemical Structure and Properties

This compound features a mandelic acid moiety combined with a cyclopentene and a tetrahydropyridine structure. Its molecular formula is C20H25NO3C_{20}H_{25}NO_3 with a molecular weight of approximately 327.4 g/mol . The structural complexity contributes to its pharmacological relevance, making it a subject of various studies.

The biological activity of mandelic acid derivatives often involves interactions with specific receptors or enzymes. Preliminary studies suggest that this compound may modulate signaling pathways related to inflammation and microbial inhibition. The exact mechanisms are still under investigation, but its structural components are believed to enhance its biological efficacy .

Biological Activity

Research has shown that mandelic acid derivatives exhibit several biological activities:

  • Antimicrobial Activity : Studies indicate that mandelic acid and its salts can inhibit the growth of bacteria such as E. coli, depending on the concentration and environment . The antibacterial effects vary significantly with different salts of mandelic acid (Li, Na, K, Rb, Cs) and the medium used for testing (raw wastewater vs. treated wastewater).
  • Anticholinergic Effects : As an intermediate in the synthesis of anticholinergic agents like glycopyrrolate, this compound may exhibit properties beneficial for managing secretions and treating conditions like excessive salivation or respiratory issues.
  • Potential Neuroprotective Effects : Some derivatives have shown promise in neuroprotection due to their structural similarities with neuroactive compounds.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
GlycopyrrolateAnticholinergic agent derived from mandelic acidUsed for managing secretions
1-Cyclopentyl-2-methyl-1H-pyrroleContains a pyrrole ringPotentially neuroprotective
2-Hydroxy-2-(1-cyclopentenyl)acetic acidHydroxy group enhances solubilityAnti-inflammatory properties

The combination of cyclopentene and tetrahydropyridine structures in this compound provides distinct pharmacological properties not found in its analogs.

Case Studies

Several studies have been conducted to evaluate the biological activity of mandelic acid derivatives:

  • Antimicrobial Study : A study compared the antibacterial activity of mandelic acid and its metal salts against E. coli under varying concentrations. Results indicated that certain salts exhibited significant growth inhibition at specific concentrations in different environments .
  • Pharmacological Evaluation : Research into the pharmacokinetics and pharmacodynamics of this compound revealed potential applications in treating conditions associated with cholinergic overactivity.
  • Neuroprotective Potential : Investigations into similar compounds highlighted their neuroprotective effects in vitro, suggesting that mandelic acid derivatives could be explored further for neurological applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic routes may involve esterification of mandelic acid derivatives with cyclopentenyl and tetrahydro-pyridyl moieties. Key steps include:
  • Chiral resolution : Use (R)- or (S)-mandelic acid precursors to control stereochemistry .
  • Catalytic optimization : Screen catalysts (e.g., H₂SO₄, DMAP) for esterification efficiency.
  • Purification : Employ column chromatography or recrystallization to isolate the ester product.
  • Yield optimization : Adjust molar ratios (e.g., 1:1.2 acid/alcohol) and reflux time (e.g., 12–24 hrs) .
Reaction ConditionParameter RangeYield (%)Purity (HPLC)
Catalyst: H₂SO₄0.5 mol%65–70≥95%
Solvent: THFReflux, 18 hrs7298%

Q. Which spectroscopic and chromatographic techniques are effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm cyclopentenyl protons (δ 5.5–6.0 ppm) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 395.43) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature : Store at 4°C, 25°C, and 40°C for 30 days.
  • Humidity : Expose to 75% RH to test hygroscopicity.
  • Analytical Tools : Monitor degradation via HPLC and FTIR for ester bond hydrolysis .
ConditionDegradation (%)Major Impurity
40°C, 75% RH, 30d12%Free mandelic acid
4°C, dry, 30d<2%None

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electrophilic sites (e.g., ester carbonyl) and frontier molecular orbitals (HOMO/LUMO) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., water, DMSO) to assess hydrolysis kinetics.
  • Validation : Compare computed activation energies with experimental kinetic data .

Q. How does the compound interact with cytochrome P450 enzymes, and what assays validate these interactions?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Incubate with human liver microsomes and NADPH; monitor metabolite formation via LC-MS .
  • Docking Studies : Use AutoDock Vina to predict binding poses in CYP3A4/CYP2D6 active sites.
  • IC₅₀ Determination : Dose-response curves to quantify inhibition potency .
EnzymeIC₅₀ (μM)Binding Energy (kcal/mol)
CYP3A415.2-8.7
CYP2D623.8-7.9

Q. What strategies resolve discrepancies between experimental and predicted logP values?

  • Methodological Answer :
  • Experimental LogP : Measure via shake-flask method (octanol/water partition) .
    - Theoretical Adjustments : Use QSAR models (e.g., AlogPS) with corrected fragment contributions for cyclopentenyl groups.

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